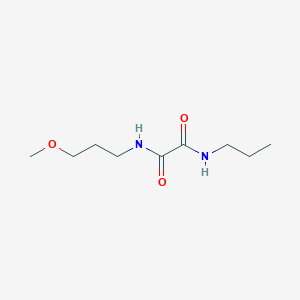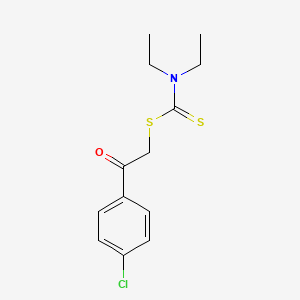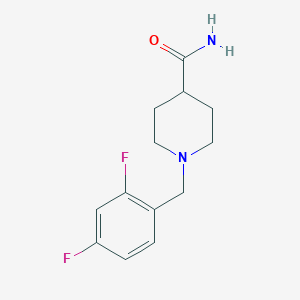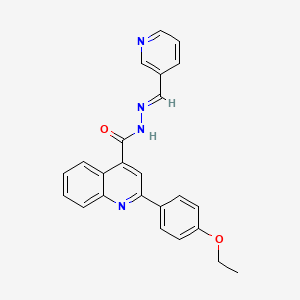![molecular formula C25H17N3O5 B5168542 methyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]amino}benzoate](/img/structure/B5168542.png)
methyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]amino}benzoate, commonly known as DMXAA, is a small molecule with a unique chemical structure that has attracted significant interest in the scientific community due to its potential as an anti-cancer agent. This compound was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and its potential for use in cancer treatment.
作用机制
The mechanism of action of DMXAA is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor necrosis factor-alpha (TNF-α). TNF-α is a cytokine that plays a central role in the immune response, and its induction by DMXAA is thought to lead to the destruction of tumor blood vessels, resulting in the death of cancer cells.
Biochemical and Physiological Effects
DMXAA has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the activation of immune cells such as macrophages and natural killer cells.
实验室实验的优点和局限性
DMXAA has several advantages for use in lab experiments, including its low toxicity, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its potential for use in combination therapy. However, DMXAA also has some limitations, including its limited solubility in water and its potential to induce cytokine release syndrome (CRS), a potentially life-threatening condition characterized by fever, hypotension, and organ dysfunction.
未来方向
There are several future directions for research on DMXAA, including the development of more effective synthesis methods, the optimization of dosing regimens, and the investigation of its potential for use in combination with other anti-cancer agents. Additionally, further studies are needed to fully elucidate the mechanism of action of DMXAA and to identify biomarkers that can predict response to treatment.
合成方法
DMXAA can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 2,3-dichloroquinoxaline with 2-furylboronic acid, followed by the reaction of the resulting product with 4-aminobenzoic acid. The final step involves the reaction of the resulting compound with methyl iodide to yield DMXAA.
科学研究应用
DMXAA has been the subject of numerous scientific studies due to its potential as an anti-cancer agent. In preclinical studies, DMXAA has been shown to exhibit potent anti-tumor activity against a range of cancer types, including lung, breast, colon, and prostate cancer. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
methyl 4-[[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O5/c1-31-25(30)15-6-9-17(10-7-15)26-24(29)16-8-11-18-19(14-16)28-23(21-5-3-13-33-21)22(27-18)20-4-2-12-32-20/h2-14H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKPQOZFKFARJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-acetylphenoxy)methyl]-N-(3-isoxazolylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5168468.png)

![3-{[5-(2,3-dihydro-1H-inden-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyridine trifluoroacetate](/img/structure/B5168473.png)

![1-methyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5168490.png)
![3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5168501.png)
![4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5168514.png)
![N-benzyl-1-(cyclohexylmethyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5168523.png)


![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B5168544.png)

![4-methyl-2-{3-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5168553.png)
